1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide
Description
The compound 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide features a benzimidazole core substituted at position 1 with a 3-[(4-fluorophenyl)amino]-3-oxopropyl chain and at position 5 with an N-(2-methoxyphenyl)carboxamide group. The 4-fluorophenyl and 2-methoxyphenyl groups enhance lipophilicity and metabolic stability, while the carboxamide linkage provides hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-15(23)16(24)9-12/h5-10H,4,11H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWPVZVLHDYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide represents a novel class of benzimidazole derivatives that have demonstrated significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 2-methoxyphenyl substituents enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to induce apoptosis in cancer cell lines such as MCF-7, with an IC50 value indicating effective cytotoxicity. In vivo studies demonstrated that treatment with this compound resulted in significant tumor growth suppression in xenograft models .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 glioblastoma | 45.2 ± 13.0 | Inhibition of cell proliferation |
| PC-3 | 12.19 ± 0.25 | Androgen receptor inhibition |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various strains of bacteria. Specifically, the fluorophenyl moiety has been associated with enhanced antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Topoisomerase Inhibition : Similar benzimidazole derivatives have been reported to inhibit topoisomerase I, an essential enzyme for DNA replication and transcription .
- Receptor Modulation : The compound may interact with specific receptors involved in tumor growth and proliferation, particularly androgen receptors in prostate cancer models .
Case Studies
Several case studies have explored the efficacy of this compound:
- A study involving xenograft models showed that administration of the compound led to a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer agent.
- In vitro assays demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential in treating resistant bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide is , with a molecular weight of 458.48 g/mol. Its structure includes a benzimidazole core, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. For instance, a study on benzimidazole derivatives demonstrated their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation.
Case Study:
In a recent investigation, the compound exhibited notable growth inhibition percentages against several cancer cell lines, suggesting its potential as an effective anticancer agent. The study utilized MTT assays to quantify cell viability and established structure-activity relationships that correlate specific structural features with enhanced anticancer efficacy .
Aromatase Inhibition
Another promising application of this compound is its potential as an aromatase inhibitor. Aromatase plays a crucial role in estrogen biosynthesis, making it a target for breast cancer treatment. Studies have shown that benzimidazole derivatives can effectively inhibit aromatase activity, thereby reducing estrogen levels and potentially slowing the progression of hormone-dependent cancers.
Research Findings:
Molecular docking studies have been employed to elucidate the binding interactions between the compound and the aromatase enzyme, revealing insights into its inhibitory mechanisms . The development of quantitative structure-activity relationship (QSAR) models further supports the predictive capability regarding the compound's efficacy .
Antimicrobial Properties
Benzimidazole derivatives have also been explored for their antimicrobial properties. The presence of fluorine in the structure may enhance the compound's lipophilicity and cellular permeability, contributing to its effectiveness against various bacterial strains.
Experimental Insights:
In vitro studies have demonstrated that certain benzimidazole compounds exhibit significant antibacterial activity, which could be attributed to their ability to interfere with bacterial cell wall synthesis or function .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Benzimidazole-Based Analogs
Benzimidazole derivatives are widely studied due to their versatility in drug design. Key analogs include:
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate ()
- Core : Benzimidazole with a carboxylate ester at position 3.
- Substituents: Position 2: 4-hydroxy-3-methoxyphenyl (polar, hydrogen-donor group). Position 1: 3-(2-oxopyrrolidin-1-yl)propyl (amide-like chain with a pyrrolidinone moiety).
- Comparison :
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide ()
- Core : Tetrahydropyrimidine (saturated six-membered ring) instead of benzimidazole.
- Substitutions :
- 3-(2,4-difluorobenzyl) and 5-(4-cyclopropyltriazolyl) groups.
- The difluorobenzyl group enhances lipophilicity but may increase steric hindrance compared to the 3-oxopropyl chain in the target compound .
Heterocyclic Carboxamide Derivatives
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Core: Pyrrolidinone fused with a thiadiazole ring.
- Substituents :
- 4-fluorophenyl and 5-isopropyl-thiadiazole groups.
- The pyrrolidinone core may confer conformational rigidity similar to benzimidazole but with reduced aromaticity .
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Core: Triazole with an amino group at position 4.
- Substituents :
- 4-fluorobenzyl and 4-fluoro-2-methylphenyl groups.
- Comparison: The triazole core enables metal coordination (e.g., with kinases) but offers fewer hydrogen-bonding sites than benzimidazole.
Data Table: Structural and Functional Attributes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
